(R)-4-((Diethylamino)methyl)-N-(2-methoxyphenethyl)-N-(pyrrolidin-3-yl)benzamide
CAS No.: 947303-87-9
Cat. No.: VC0539254
Molecular Formula: C25H35N3O2
Molecular Weight: 409.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 947303-87-9 | 
|---|---|
| Molecular Formula | C25H35N3O2 | 
| Molecular Weight | 409.6 g/mol | 
| IUPAC Name | 4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide | 
| Standard InChI | InChI=1S/C25H35N3O2/c1-4-27(5-2)19-20-10-12-22(13-11-20)25(29)28(23-14-16-26-18-23)17-15-21-8-6-7-9-24(21)30-3/h6-13,23,26H,4-5,14-19H2,1-3H3/t23-/m1/s1 | 
| Standard InChI Key | XKPJTOHUPQWSOJ-HSZRJFAPSA-N | 
| Isomeric SMILES | CCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)[C@@H]3CCNC3 | 
| SMILES | CCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)C3CCNC3 | 
| Canonical SMILES | CCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)C3CCNC3 | 
| Appearance | Solid powder | 
Introduction
(R)-4-((Diethylamino)methyl)-N-(2-methoxyphenethyl)-N-(pyrrolidin-3-yl)benzamide is a complex organic compound with a molecular formula of C25H35N3O2 and a molecular weight of 409.56 g/mol. It is identified by the CAS number 947303-87-9 . This compound is of interest in various scientific fields due to its unique chemical structure and potential biological activities.
Biological Activities and Research Findings
While specific biological activities of (R)-4-((Diethylamino)methyl)-N-(2-methoxyphenethyl)-N-(pyrrolidin-3-yl)benzamide are not extensively documented, compounds with similar structures often exhibit potential pharmacological effects. These effects can include interactions with enzymes or receptors, influencing various physiological processes.
Safety and Handling
The dihydrochloride form of this compound, with a CAS number of 2248666-66-0, is classified as a dangerous substance with a signal word of "Danger" and a class of 9 . It is crucial to handle such compounds with caution, adhering to appropriate safety protocols and storage conditions.
Applications and Future Directions
Given its unique structure, (R)-4-((Diethylamino)methyl)-N-(2-methoxyphenethyl)-N-(pyrrolidin-3-yl)benzamide may have potential applications in medicinal chemistry, particularly in drug discovery and development. Further research is needed to explore its pharmacokinetics, pharmacodynamics, and potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume